Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO4 . It is a heterocyclic compound that contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .
Molecular Structure Analysis
The molecular structure of “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” includes a variety of bond types and ring structures . The compound contains a total of 28 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .Scientific Research Applications
Green Synthesis and Catalysis
A study demonstrated the efficient synthesis of various pyran-annulated heterocycles and 3,4-disubstituted isoxazol-5(4H)-ones using potassium hydrogen phthalate in water, showcasing an environmentally friendly approach to synthesizing compounds related to Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate. This method emphasizes mild conditions and the avoidance of hazardous solvents (Kiyani & Ghorbani, 2015).
Novel Derivatives and Their Green Synthesis
Research on the synthesis of novel 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives using acidic ionic liquid demonstrates a green approach, highlighting short reaction times and easy workup processes as key benefits (Kumari, Rajeswari, & Khurana, 2016).
Crystal Structure Analysis
The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate was determined, providing insight into the molecular geometry and intermolecular interactions, crucial for understanding the properties and potential applications of these compounds (Ganapathy, Srinivasan, & Manickam, 2015).
Supramolecular Structure and Synthesis
A study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlights the importance of molecular and supramolecular structures in understanding the properties of chromeno-isoxazole derivatives, which could influence their applications in materials science and chemistry (Padilla-Martínez et al., 2011).
Tandem Intramolecular Rearrangements
Research on the reductive ring opening of isoxazolidine moiety in chromano–piperidine-fused isoxazolidines reveals the formation of novel compounds through tandem intramolecular rearrangements. This study provides a plausible mechanistic rationale that could be applied in the development of new synthetic methodologies (Singh, Gupta, Gupta, & Ishar, 2017).
Metal Complexes and Ligand Synthesis
A notable study focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, expanding the utility of chromeno derivatives in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
Future Directions
The future directions for research on “Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate” could include developing eco-friendly synthetic strategies for isoxazole derivatives , as these compounds are commonly found in many commercially available drugs and have several applications in pharmaceutical industries .
Mechanism of Action
Target of Action
Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a complex organic compound that is part of the isoxazole family .
Mode of Action
Isoxazoles, in general, are known to interact with biological targets based on their chemical diversity
Biochemical Pathways
Isoxazoles are known to have significant biological interests , suggesting that they may affect various biochemical pathways.
Result of Action
Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may have various molecular and cellular effects.
properties
IUPAC Name |
methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLTVUMEBBNFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.